“1-Bromo-4-(trans-4-butylcyclohexyl)benzene” is a chemical compound with the molecular formula C16H23Br . It is used for proteomics research .
The molecular structure of “1-Bromo-4-(trans-4-butylcyclohexyl)benzene” consists of a benzene ring with a bromine atom attached at the 1-position and a trans-4-butylcyclohexyl group attached at the 4-position .
“1-Bromo-4-(trans-4-butylcyclohexyl)benzene” has a molecular weight of 295.26 g/mol . It has a complexity of 198 and a XLogP3-AA of 7 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 294.09831 g/mol . The topological polar surface area of the compound is 0 Ų .
1-Bromo-4-(trans-4-butylcyclohexyl)benzene is an organic compound with the molecular formula and a molecular weight of 295.26 g/mol. This compound features a bromine atom attached to a benzene ring, which is further substituted with a trans-butylcyclohexyl group at the para position. It is primarily recognized for its applications in the field of liquid crystals and other scientific research areas.
1-Bromo-4-(trans-4-butylcyclohexyl)benzene belongs to the category of bromo-substituted aromatic hydrocarbons. It is also considered an intermediate in the synthesis of liquid crystal materials, making it significant in materials science and organic chemistry.
The synthesis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene typically involves the bromination of 4-(trans-4-butylcyclohexyl)benzene. This can be achieved through electrophilic aromatic substitution, where bromine reacts with the aromatic ring in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum chloride.
1-Bromo-4-(trans-4-butylcyclohexyl)benzene can undergo various chemical reactions typical for bromo-substituted aromatic compounds:
For example, when treated with sodium ethoxide in ethanol, it can lead to the formation of corresponding alkenes through an elimination mechanism .
The mechanism by which 1-Bromo-4-(trans-4-butylcyclohexyl)benzene reacts with nucleophiles generally involves:
This process is influenced by factors such as solvent polarity and temperature, which can significantly affect reaction rates and pathways.
1-Bromo-4-(trans-4-butylcyclohexyl)benzene finds applications primarily in:
1-Bromo-4-(trans-4-butylcyclohexyl)benzene serves as a pivotal electrophilic partner in Pd-catalyzed cross-coupling reactions due to the bromine atom’s optimal leaving-group ability. The trans-cyclohexyl group’s steric bulk minimally impedes oxidative addition, while its electron-donating nature moderately enhances reaction kinetics. Key applications include:
Table 1: Optimization of Pd-Catalyzed Cross-Couplings
| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Toluene/EtOH | 80 | 85–92 |
| Heck | Pd(OAc)₂/Et₃N | DMF | 100 | 78–84 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | THF | 70 | 80–88 |
The trans stereochemistry of the 4-butylcyclohexyl group is critical for liquid crystal properties. Two dominant strategies ensure stereocontrol:1. Catalytic Hydrogenation:- 4-Butylphenol undergoes hydrogenation (10 bar H₂) with Ru/C or PtO₂ catalysts, yielding >95% trans-4-butylcyclohexanol. Stereoselectivity arises from equatorial adsorption of the ketone intermediate on the catalyst surface [3].2. Grignard Addition:- Trans-4-butylcyclohexanone reacts with phenylmagnesium bromide, followed by dehydration and Pd/C hydrogenation to fix the trans configuration. This method achieves >98% diastereomeric excess [3] [10].
Solid-state syntheses using pseudorotaxane-like MOFs have recently enabled stereoselective [2+2] cycloadditions, though scalability remains challenging [3].
Electrophilic bromination targets the para position of the pre-formed 4-(trans-4-butylcyclohexyl)biphenyl precursor:
SNAr reactivity in this compound is low unless strong electron-withdrawing groups (EWGs) are present. However, the bromine can be displaced under forcing conditions:
Table 2: SNAr Optimization with Electron-Deficient Analogs
| Nucleophile | Solvent | Catalyst | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|
| NaN₃ | DMF | None | 120 | 45 |
| NaOCH₃ | DMSO | 18-crown-6 | 80 | 92 |
| KCN | NMP | CuI | 150 | 88 |
Structural and Property Analysis
Table 3: Key Properties of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 516510-78-4 | [1] |
| Molecular Formula | C₁₆H₂₃Br | [1] [10] |
| Molecular Weight | 295.26 g/mol | [1] |
| SMILES | CCCC[C@H]1CCC@@HC2=CC=C(Br)C=C2 | [1] |
| Boiling Point | 363±21°C (predicted) | [10] |
| LogP | 5.91 | [1] |
Table 4: Homologous Series Comparison
| Alkyl Chain Length | CAS Number | Molecular Weight (g/mol) | Typical Application |
|---|---|---|---|
| Propyl | 86579-53-5 | 281.22 | LC intermediates |
| Butyl | 516510-78-4 | 295.26 | LC monomers/photovoltaics |
| Pentyl | 153873-83-7 | 309.28 | Nematic LC formulations |
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1